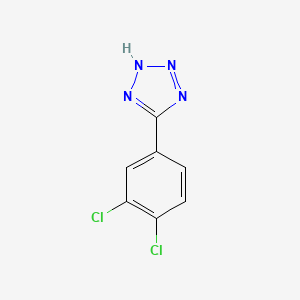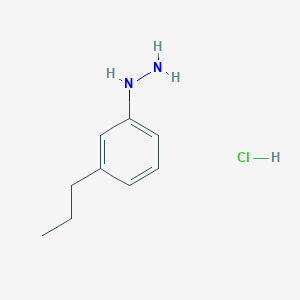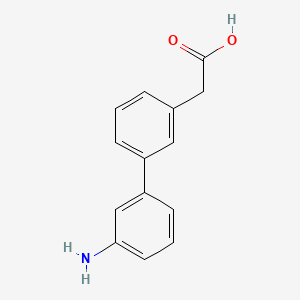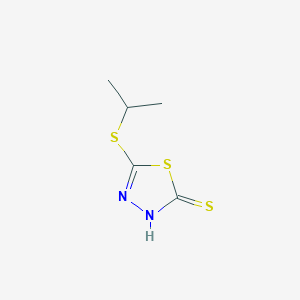![molecular formula C12H10ClNOS B1596871 1-[2-(4-氯苯基)-4-甲基-1,3-噻唑-5-基]-1-乙酮 CAS No. 54001-07-9](/img/structure/B1596871.png)
1-[2-(4-氯苯基)-4-甲基-1,3-噻唑-5-基]-1-乙酮
描述
The compound “1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone” is a chemical compound with the molecular formula C12H10ClNOS . It contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . Thiazole derivatives are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . The exact 3D conformer or crystal structure was not found in the retrieved papers.Physical And Chemical Properties Analysis
The molecular weight of “1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone” is 251.73 g/mol . It has a topological polar surface area of 58.2 Ų . Other specific physical and chemical properties were not found in the retrieved papers.科学研究应用
合成新衍生物
研究人员已经开发出有效的方法来合成与“1-[2-(4-氯苯基)-4-甲基-1,3-噻唑-5-基]-1-乙酮”相关的新类衍生物。例如,Tahtaci和Aydin(2019年)报道了一种简单高效的方法,用于合成一系列新的脂肪族1,3,4-噻二唑-2(3H)-酮衍生物,突显了噻唑衍生物在有机合成中的多功能性(Tahtaci & Aydin, 2019)。
抗菌和抗真菌活性
“1-[2-(4-氯苯基)-4-甲基-1,3-噻唑-5-基]-1-乙酮”的衍生物已被探索其潜在的抗菌和抗真菌活性。Liu等人(2012年)合成了含有氧乙酸或氧(2-硫代噻唑啉-3-基)乙酮基团的新型1,5-二芳基-1H-吡唑-3-氧衍生物,对玉米赤霉菌等真菌病原体表现出中等抑制活性(Liu et al., 2012)。
手性合成的生物催化
该化合物及其相关结构已被用作生物催化过程中的底物,用于合成手性中间体。Miao等人(2019年)描述了一种新的Acinetobacter sp.分离物的高对映选择性合成米康唑手性中间体的方法,展示了这些化合物在制药合成中的潜力(Miao et al., 2019)。
材料科学和分子对接
在材料科学和计算化学中,“1-[2-(4-氯苯基)-4-甲基-1,3-噻唑-5-基]-1-乙酮”的衍生物已被用于分子对接研究,以探索与生物靶标的相互作用。例如,ShanaParveen等人(2016年)报道了相关化合物的振动和结构观察,并进行了针对肌动蛋白纺锤蛋白的分子对接研究,展示了其作为抑制剂的潜力(ShanaParveen et al., 2016)。
抗癌研究
合成的衍生物还显示出作为抗乳腺癌药物的潜力。Mahmoud等人(2021年)开发了对MCF-7肿瘤细胞具有良好活性的噻唑基(肼甲酰基)噻唑,表明这些化合物在抗癌研究中的相关性(Mahmoud et al., 2021)。
作用机制
Target of Action
The compound “1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone” is a complex molecule that may interact with multiple targets. It’s worth noting that both indole and thiazole derivatives, which share structural similarities with the given compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it might interact with its targets, leading to changes at the molecular level . For instance, chlorfenapyr, a pesticide with a similar structure, works by disrupting the production of adenosine triphosphate .
Biochemical Pathways
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Similar compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Temperature and light conditions can also impact the stability of the compound .
生化分析
Biochemical Properties
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone, have been shown to inhibit the activity of certain enzymes involved in metabolic pathways . These interactions can lead to changes in the biochemical environment, affecting the overall metabolic processes within the cell.
Cellular Effects
The effects of 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone can affect the expression of specific genes, thereby influencing the production of proteins essential for cellular functions.
Molecular Mechanism
At the molecular level, 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation This binding interaction can result in changes in gene expression, ultimately affecting cellular functions
Temporal Effects in Laboratory Settings
The temporal effects of 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, this compound may undergo degradation, leading to changes in its biochemical properties. Long-term studies have shown that 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone can have sustained effects on cellular functions, which are crucial for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone vary with different dosages in animal models . At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact changes significantly with varying dosages. Understanding these dosage effects is essential for determining the safe and effective use of 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone in therapeutic applications.
Metabolic Pathways
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone is involved in several metabolic pathways, interacting with various enzymes and cofactors . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic state of the cell. The compound’s role in these pathways is crucial for understanding its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone within cells and tissues are essential for its biological activity . This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within the cell. Understanding these transport mechanisms is vital for determining the compound’s efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone plays a significant role in its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The precise localization of 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone can influence its interactions with other biomolecules and its overall biological activity.
属性
IUPAC Name |
1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS/c1-7-11(8(2)15)16-12(14-7)9-3-5-10(13)6-4-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWJEFHMMZUNES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369510 | |
| Record name | 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821832 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
54001-07-9 | |
| Record name | 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(3-Nitro-2-pyridyl)piperazino]ethan-1-OL](/img/structure/B1596789.png)





![[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B1596800.png)






![4-[(4-Chlorophenyl)sulfanyl]butanoic acid](/img/structure/B1596810.png)
